Dimethylberyllium is an organoberyllium compound with the chemical formula . It consists of a beryllium atom bonded to two methyl groups. The compound was first synthesized in 1876 by A. Atterberg, who created it through the reaction of dimethylmercury with elemental beryllium. Dimethylberyllium is notable for its unique properties and reactivity, particularly in organometallic chemistry, where it serves as a precursor for various beryllium-containing compounds and complexes .
Dimethylberyllium can be synthesized through several methods:
The applications of dimethylberyllium are primarily found within specialized fields such as:
Interaction studies involving dimethylberyllium often focus on its reactivity with other chemical species rather than biological interactions. Notable studies have explored:
Dimethylberyllium shares similarities with other organometallic compounds but has unique properties due to the presence of beryllium. Here are some comparable compounds:
| Compound | Formula | Key Characteristics |
|---|---|---|
| Dimethylmagnesium | Less toxic; widely used in organic synthesis | |
| Diethylberyllium | Larger alkyl groups; different reactivity profile | |
| Beryllocene | - | Features pi-bonded ligands; distinct structural properties |
| Dineopentylberyllium | - | Bulky groups leading to different coordination behavior |
Dimethylberyllium's uniqueness lies in its high toxicity and limited applications compared to similar compounds like dimethylmagnesium, which is more extensively used in synthetic organic chemistry due to its relative safety and versatility.
Dimethylberyllium, the first organoberyllium compound, was synthesized in 1876 by A. Atterberg through the reaction of dimethylmercury with elemental beryllium. This breakthrough marked the inception of beryllium organometallic chemistry, though early studies faced challenges due to the compound’s extreme reactivity and volatility. Subsequent work by G. E. Coates, F. Glockling, and N. D. Huck refined synthetic methods, enabling systematic characterization.
Key Milestones
| Year | Development | Contributors |
|---|---|---|
| 1876 | First synthesis | A. Atterberg |
| 1923 | Grignard-based synthesis | E. Krause, H. Wendt |
| 1951 | Crystal structure determination | A. I. Snow, E. Rundle |
| 1993 | NBO analysis of covalence | X. Yi, L. Li, G. Xu |
Dimethylberyllium serves as a foundational compound in beryllium organometallics due to its:
Dimethylberyllium belongs to homoleptic organoberyllium compounds (containing only carbon and beryllium). It contrasts with:
Dimethylberyllium represents one of the simplest organometallic compounds in Group 2 chemistry, possessing the molecular formula C₂H₆Be [1] [2] [3]. The compound exhibits a molecular weight of 39.0812 grams per mole and is registered under the Chemical Abstracts Service number 506-63-8 [1] [3] [4]. According to the International Union of Pure and Applied Chemistry nomenclature system, dimethylberyllium is systematically named as beryllium;carbanide [1]. The structural molecular identifier employs the Simplified Molecular Input Line Entry System notation C[Be]C [3] [4], while the International Chemical Identifier representation is InChI=1S/2CH3.Be/h2*1H3; [1] [3].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂H₆Be | [1] [2] [3] |
| Molecular Weight | 39.0812 g/mol | [3] [4] |
| Chemical Abstracts Service Number | 506-63-8 | [1] [3] [4] |
| International Union of Pure and Applied Chemistry Name | beryllium;carbanide | [1] |
| Simplified Molecular Input Line Entry System | C[Be]C | [3] [4] |
| International Chemical Identifier | InChI=1S/2CH3.Be/h2*1H3; | [1] [3] |
The molecular structure consists of a central beryllium atom coordinated to two methyl groups [1] [3]. The compound demonstrates achiral stereochemistry with no optical activity and maintains a neutral charge state [3] [4]. These fundamental molecular characteristics establish dimethylberyllium as a representative example of alkaline earth organometallic compounds [5] [6].
The crystallographic investigation of dimethylberyllium was pioneered by Snow and Rundle in 1951, whose seminal work established the fundamental structural parameters of this compound [7] [8] [9]. The crystal structure adopts an orthorhombic crystal system characterized by the space group I b a m, which corresponds to space group number 72 in the International Tables for Crystallography [9]. This body-centered orthorhombic arrangement represents a significant structural motif in organometallic chemistry [10].
The body-centered orthorhombic structure of dimethylberyllium exhibits distinctive crystallographic features that distinguish it from other Group 2 organometallic compounds [9] [10]. The space group I b a m indicates the presence of body-centering with specific symmetry operations including inversion centers and mirror planes [9]. This structural arrangement facilitates the formation of extended networks through intermolecular interactions while maintaining the integrity of individual dimethylberyllium units [10].
The unit cell dimensions of dimethylberyllium, as determined by Snow and Rundle through X-ray diffraction analysis, provide critical insights into the three-dimensional arrangement of molecules within the crystal lattice [9] [8]. The unit cell parameters are characterized by a = 6.13 Ångströms, b = 11.53 Ångströms, and c = 4.18 Ångströms [9]. These dimensions correspond to an orthorhombic geometry where all three unit cell angles (α, β, γ) equal 90 degrees [9].
| Lattice Parameter | Value | Reference |
|---|---|---|
| a-axis | 6.13 Å | [9] |
| b-axis | 11.53 Å | [9] |
| c-axis | 4.18 Å | [9] |
| α angle | 90° | [9] |
| β angle | 90° | [9] |
| γ angle | 90° | [9] |
| Unit Cell Volume | 295.44 ų | [9] |
| Formula Units per Unit Cell | 4 | [9] |
The calculated unit cell volume amounts to 295.44 cubic Ångströms, accommodating four formula units of dimethylberyllium per unit cell [9]. This structural arrangement results in a relatively compact packing efficiency characteristic of organometallic compounds with electron-deficient bonding [11] [10]. The crystallographic data confirm the body-centered nature of the orthorhombic structure, where additional lattice points are located at the center of the unit cell [9] [10].
Dimethylberyllium exhibits a pronounced tendency toward polymerization in the solid state, fundamentally altering its structural characteristics compared to the monomeric form observed in the vapor phase [6] [5]. The solid-state structure adopts a polymeric arrangement that resembles the structural motif found in beryllium chloride, featuring electron-deficient bonding patterns [6] [12]. This polymerization occurs through the formation of bridging interactions that link individual dimethylberyllium units into extended chains [6] [13].
The polymeric structure in the solid state is stabilized by three-center two-electron bonds, which represent a characteristic feature of electron-deficient compounds [6] [11] [14]. These bridging interactions involve the methyl groups acting as electron donors to adjacent beryllium centers, creating a network of interconnected beryllium-carbon bonds [6] [11]. The structural arrangement parallels that observed in dimethylmagnesium, where similar bridging interactions lead to polymer formation [13] [15].
In contrast to the polymeric solid-state structure, dimethylberyllium exists as a linear monomeric species in the vapor phase above specific temperatures [6] [12]. This phase-dependent structural behavior reflects the balance between intermolecular attractions that favor polymerization and thermal energy that promotes dissociation into monomeric units [6] [12]. The transition between polymeric and monomeric forms represents a fundamental characteristic of beryllium organometallic compounds [5] [6].
The beryllium-carbon bond in dimethylberyllium exhibits distinctive properties that reflect the unique electronic characteristics of beryllium among the alkaline earth metals [6] [16]. In the vapor phase, where dimethylberyllium exists as a linear monomer, the beryllium-carbon bond length measures approximately 1.70 Ångströms [6]. This bond distance is consistent with the small ionic radius of beryllium and the covalent nature of the beryllium-carbon interaction [6] [16].
The bonding characteristics vary significantly between the vapor phase and solid state due to the different coordination environments [6] [16]. In N-heterocyclic carbene-stabilized dimethylberyllium complexes, which serve as model systems for understanding beryllium-carbon bonding, the beryllium-carbon bond lengths range from 1.734 to 1.749 Ångströms [17]. These variations reflect the influence of coordination number and steric effects on bond lengths [17] [6].
| Bond Type | Bond Length | Coordination Environment | Reference |
|---|---|---|---|
| Be-C (vapor phase) | 1.70 Å | Linear, 2-coordinate | [6] |
| Be-C (solid state complex) | 1.734-1.749 Å | 3-coordinate | [17] |
| Be-C (bridging) | Variable | Polymeric | [6] |
The beryllium-carbon bonds in dimethylberyllium are characterized by significant covalent character, distinguishing them from the more ionic bonding found in heavier Group 2 organometallic compounds [6] [16] [15]. The bond angles in the vapor phase adopt a linear geometry with a carbon-beryllium-carbon angle of 180 degrees, consistent with sp hybridization of the beryllium center [6] [12].
The electronic configuration of beryllium in dimethylberyllium corresponds to the ground state arrangement 1s²2s², where the beryllium atom has formally lost its two valence electrons to achieve a stable configuration [18] [6] [16]. However, the bonding in dimethylberyllium involves significant orbital mixing and electron sharing that deviates from purely ionic models [18] [16]. The beryllium center exhibits sp hybridization in the linear vapor-phase structure, utilizing the 2s and 2p orbitals to form two equivalent beryllium-carbon bonds [6] [12].
Natural bond orbital analysis reveals that the covalence of beryllium in dimethylberyllium varies depending on the structural context [18]. In the monomeric form, beryllium exhibits a covalence of 2, corresponding to the two beryllium-carbon bonds [18]. However, in dimeric arrangements, the covalence increases to 4 due to the formation of bridging interactions [18]. The polymeric form demonstrates even higher covalence values of 6, reflecting the extensive three-center two-electron bonding network [18] [11].
The orbital interactions in dimethylberyllium involve the overlap of beryllium sp hybrid orbitals with carbon sp³ orbitals of the methyl groups [6] [16]. The electron-deficient nature of beryllium results in the formation of three-center two-electron bonds in the solid state, where two electrons are shared among three atoms [11] [14]. These multicenter bonds represent a characteristic feature of beryllium organometallic compounds and contribute to the unique structural and chemical properties of dimethylberyllium [11] [19].
The bonding analysis indicates that beryllium maintains its Lewis acid character even when coordinated to organic ligands, as evidenced by its ability to form additional coordinate bonds with Lewis bases [19]. This characteristic distinguishes beryllium from the heavier alkaline earth metals and reflects the high charge density of the beryllium cation [16] [19].
Dimethylberyllium exhibits both similarities and notable differences when compared to other Group 2 organometallic compounds, particularly dimethylmagnesium and related alkaline earth organometallics [5] [6] [15] [13]. The linear chain structure observed in solid-state dimethylberyllium is also found in dimethylmagnesium and diethylmagnesium, indicating a common structural motif among the lighter Group 2 organometallics [13] [6]. However, significant differences arise from the unique electronic properties of beryllium compared to its heavier congeners [16] [15].
The coordination behavior of dimethylberyllium differs markedly from that of dimethylmagnesium in terms of structural preferences and bonding patterns [5] [6] [13]. While both compounds adopt polymeric structures in the solid state, dimethylberyllium shows a greater tendency toward electron-deficient bonding due to the small size and high charge density of the beryllium cation [16] [19]. The magnesium analog exhibits more conventional two-center two-electron bonds with less pronounced multicenter bonding character [13] [15].
| Compound | Structure Type | Bond Character | Coordination Number | Reference |
|---|---|---|---|---|
| Dimethylberyllium | Linear polymer | Electron-deficient | 2-4 | [6] [13] |
| Dimethylmagnesium | Linear polymer | Conventional | 4 | [13] |
| Diethylmagnesium | Linear polymer | Conventional | 4 | [13] |
| Di(tert-butyl)magnesium | Dimer | Conventional | 2 | [13] |
The structural comparison reveals that beryllium organometallics generally exhibit lower coordination numbers and more pronounced covalent character compared to magnesium and heavier Group 2 analogs [6] [16] [15]. This trend reflects the small ionic radius of beryllium and its high polarizing power, which favors covalent bonding over ionic interactions [16] [20]. The bonding in dimethylberyllium approaches that found in aluminum organometallics rather than typical alkaline earth compounds [5] [16].
Dimethylberyllium exhibits a distinct physical state and appearance that reflects its unique molecular structure and bonding characteristics. The compound exists as white crystalline needles at room temperature [1], presenting as a white solid with well-defined crystalline morphology [1]. This appearance is consistent with its organized solid-state structure featuring polymeric chains connected through bridging methyl groups.
The molecular formula of dimethylberyllium is C₂H₆Be, with a molecular weight of 39.08 g/mol [3] [4]. The compound is registered under CAS number 506-63-8 [3] [4] and is classified as an organometallic compound belonging to the beryllium alkyl family.
Dimethylberyllium demonstrates distinctive thermal behavior characterized by sublimation rather than conventional melting and boiling. The compound sublimes at approximately 200°C [1], transitioning directly from the solid phase to the vapor phase without passing through a liquid state under normal atmospheric pressure conditions.
The enthalpy of vaporization has been experimentally determined to be 88.7 kJ/mol at 388 K [5], providing quantitative insight into the energy required for the phase transition. This value reflects the strength of intermolecular interactions in the solid state, which must be overcome during sublimation.
| Thermodynamic Property | Value | Reference |
|---|---|---|
| Sublimation Temperature | 200°C | [1] |
| Enthalpy of Vaporization | 88.7 kJ/mol (at 388 K) | [5] |
| Density | 0.88 g/cm³ | [1] |
The phase transition behavior of dimethylberyllium is fundamentally governed by its polymeric solid-state structure versus its monomeric vapor phase structure [6] [7]. In the solid state, the compound adopts a polymeric arrangement featuring beryllium atoms bridged by methyl groups through three-center two-electron bonds [6]. This electron-deficient bonding pattern necessitates significant energy input to disrupt the polymeric network during sublimation.
Upon vaporization, dimethylberyllium exists as monomeric units with linear C-Be-C geometry [6] [7], representing a dramatic structural reorganization from the solid state. The Be-C bond length in the vapor phase is 170 pm [6] [7], consistent with two-coordinate beryllium adopting sp-hybridization.
Infrared spectroscopic analysis of dimethylberyllium reveals characteristic vibrational modes that provide structural and bonding information. The most significant infrared absorptions include:
Be-CH₃ Symmetric Deformation Modes: These vibrations appear in the range 1186-1206 cm⁻¹ [8] [9], representing the symmetric bending motions of the methyl groups attached to beryllium. The frequency range reflects the influence of beryllium's electropositive character on the C-H bonding environment.
Beryllium-Methyl Stretching Vibrations: While not clearly resolved in all studies, these modes appear tentatively in the range 700-900 cm⁻¹ [8] [9]. The relatively low frequency compared to typical C-H stretching modes reflects the unique nature of the Be-C bond and the electron-deficient environment around beryllium.
Studies of deuterated analogs have revealed νH/νD isotope ratios close to 1.22 [8] [9] for the Be-CH₃ symmetric deformation modes, confirming the assignment and providing insight into the vibrational coupling within the molecule.
Raman spectroscopic studies complement infrared investigations by accessing different vibrational modes according to selection rules. Be-CH₃ vibrations are observable in Raman spectra [8], providing additional confirmation of structural assignments and vibrational frequencies. The Raman data support the infrared assignments and offer enhanced resolution for certain modes that may be weak or overlapped in infrared spectra.
Nuclear magnetic resonance spectroscopy provides valuable information about the electronic environment and dynamic behavior of dimethylberyllium:
¹H NMR Spectroscopy: The chemical shifts of methylberyllium protons vary with coordination environment [8] [9], reflecting the influence of additional ligands when dimethylberyllium forms complexes with Lewis bases such as trimethylamine, diethyl ether, and tetramethylethylenediamine. These chemical shift variations provide insight into the electronic environment around beryllium and the degree of charge polarization in the Be-C bonds.
⁹Be NMR Spectroscopy: Beryllium-9 nuclear magnetic resonance is observable in complexes [10] [11] and provides direct information about the beryllium coordination environment. The ⁹Be chemical shifts serve as sensitive probes of coordination number and the electronic properties of ligands attached to beryllium.
Mass spectrometric analysis under electron impact conditions reveals the fragmentation patterns and molecular ion characteristics of dimethylberyllium:
The molecular ion appears at m/z 39 [12], corresponding to the molecular weight of the compound. However, electron impact studies show low abundance polymeric ions [12], indicating that the compound's tendency toward association is maintained even under the energetic conditions of electron impact ionization.
The fragmentation patterns provide insight into the relative bond strengths and preferred dissociation pathways, with the predominant loss of methyl groups reflecting the nature of the Be-C bonds and the stability of beryllium-containing fragment ions.
Dimethylberyllium exhibits significant thermal instability, undergoing decomposition upon heating rather than simple melting. The compound is spontaneously flammable in air [13], reflecting its high reactivity toward atmospheric oxygen and moisture.
The explosive reaction with water [13] represents one of the most significant stability concerns, as dimethylberyllium undergoes vigorous hydrolysis to produce beryllium hydroxide and methane according to the reaction:
(CH₃)₂Be + 2H₂O → Be(OH)₂ + 2CH₄
This extreme moisture sensitivity necessitates strict anhydrous conditions for handling and storage of the compound.
The solubility characteristics of dimethylberyllium reflect its organometallic nature and reactivity profile:
Organic Solvents: Dimethylberyllium is soluble in ether and hydrocarbons [14], consistent with its organometallic character and the ability to form solutions in nonpolar and weakly coordinating solvents. This solubility enables synthetic applications and spectroscopic studies in organic media.
Aqueous Systems: The compound is insoluble in water [15] due to its violent reaction with aqueous media. Rather than dissolving, dimethylberyllium undergoes immediate hydrolysis with vigorous gas evolution, precluding any aqueous chemistry applications.